molecular formula C11H6BrNO3 B14126425 6-Bromo-2-formylquinoline-4-carboxylic acid CAS No. 786659-20-9

6-Bromo-2-formylquinoline-4-carboxylic acid

Cat. No.: B14126425
CAS No.: 786659-20-9
M. Wt: 280.07 g/mol
InChI Key: HLSLKYFADXCFSG-UHFFFAOYSA-N
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Description

6-Bromo-2-formylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a formyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-formylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of quinoline derivatives followed by formylation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-formylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 6-Bromo-2-carboxyquinoline-4-carboxylic acid.

    Reduction: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Bromo-2-formylquinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-Bromo-2-formylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    6-Bromoquinoline-4-carboxylic acid: Lacks the formyl group at the 2nd position.

    2-Formylquinoline-4-carboxylic acid: Lacks the bromine atom at the 6th position.

    6-Bromo-2-methylquinoline-4-carboxylic acid: Has a methyl group instead of a formyl group at the 2nd position.

Uniqueness: 6-Bromo-2-formylquinoline-4-carboxylic acid is unique due to the combination of the bromine atom, formyl group, and carboxylic acid group on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

786659-20-9

Molecular Formula

C11H6BrNO3

Molecular Weight

280.07 g/mol

IUPAC Name

6-bromo-2-formylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H6BrNO3/c12-6-1-2-10-8(3-6)9(11(15)16)4-7(5-14)13-10/h1-5H,(H,15,16)

InChI Key

HLSLKYFADXCFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=O

Origin of Product

United States

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